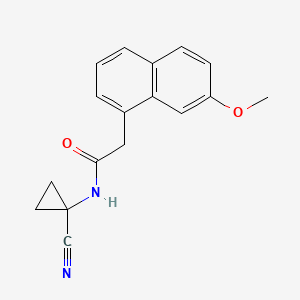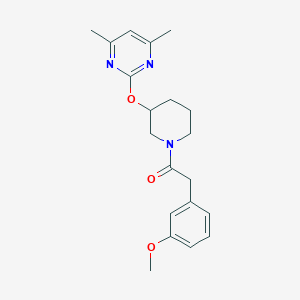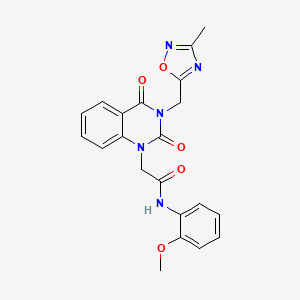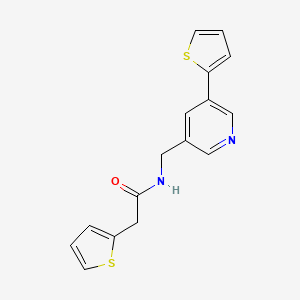
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. This compound is a derivative of amorphous calcium phosphate (ACP), which is a mineral that is naturally found in teeth and bones. CPP-ACP has been found to have a number of potential applications in dentistry, including the prevention and treatment of dental caries.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide is not fully understood, but it is believed to work by forming a protective layer over the tooth enamel. This layer helps to prevent the loss of minerals from the enamel, which can lead to the development of cavities. This compound also helps to increase the concentration of calcium and phosphate ions in the oral environment, which can promote the remineralization of the enamel.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the oral environment. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. It has also been found to have antimicrobial properties, which can help to reduce the number of bacteria that cause dental caries.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide in lab experiments is its ability to promote the remineralization of tooth enamel. This can help to prevent the development of cavities, and can also be used to repair damage to the enamel. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the concentration of this compound in the oral environment, which can make it difficult to study its effects in a controlled manner.
Future Directions
There are a number of potential future directions for research on N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide. One area of interest is in the development of new formulations of this compound that can be used in different dental applications. For example, researchers are exploring the use of this compound in toothpaste, mouthwash, and other oral care products. Another area of interest is in the development of new methods for delivering this compound to the tooth enamel, such as through the use of nanoparticles or other delivery systems. Finally, researchers are also exploring the potential use of this compound in other areas of medicine, such as in the treatment of bone diseases or in drug delivery systems.
Synthesis Methods
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The exact method of synthesis can vary depending on the specific laboratory and equipment used, but generally involves the use of solvents, reagents, and catalysts. One common method of synthesis involves the reaction of 7-methoxynaphthalene with cyanocyclopropane in the presence of a catalyst, followed by the addition of acetic anhydride and other reagents to produce the final product.
Scientific Research Applications
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide has been extensively studied in the field of dentistry, and has been found to have a number of potential applications. One of the most promising applications is in the prevention and treatment of dental caries. This compound has been shown to help remineralize tooth enamel, which can help to prevent the development of cavities. It has also been found to have antimicrobial properties, which can help to reduce the number of bacteria that cause dental caries.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-6-5-12-3-2-4-13(15(12)10-14)9-16(20)19-17(11-18)7-8-17/h2-6,10H,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLROEONYATANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NC3(CC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)


![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)